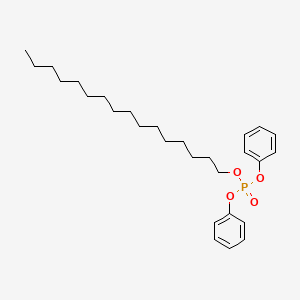

hexadecyl diphenyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexadecyl diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-26-30-33(29,31-27-22-17-15-18-23-27)32-28-24-19-16-20-25-28/h15-20,22-25H,2-14,21,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUQWJRZKZQFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069132 | |

| Record name | Phosphoric acid, hexadecyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, hexadecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

56827-92-0 | |

| Record name | Hexadecyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56827-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, hexadecyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056827920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, hexadecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, hexadecyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hexadecyl Diphenyl Phosphate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth analysis of the chemical and physical properties of hexadecyl diphenyl phosphate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of this multifaceted organophosphate ester. We will explore its fundamental characteristics, reactivity, and potential applications, grounded in established scientific principles and methodologies.

Introduction: Unveiling the Molecular Architecture and Significance

This compound (CAS No. 56827-92-0) is an organophosphate ester characterized by a central phosphate group bonded to two phenyl groups and a long-chain hexadecyl (cetyl) group.[1] This amphipathic structure, featuring a polar phosphate-phenyl head and a nonpolar sixteen-carbon tail, bestows upon it properties that are of significant interest in both industrial and research settings.

While its primary commercial applications are as a flame retardant and a plasticizer in polymers, its unique molecular structure suggests a broader potential, particularly in areas requiring surface-active agents or modulators of biological systems.[1][2] This guide will delve into the technical details of its chemical nature, providing a foundation for its potential exploration in novel research and development contexts.

Physicochemical Properties: A Quantitative Overview

Precise experimental data for this compound is not extensively available in the public domain. However, based on available data and the properties of structurally similar long-chain alkyl diphenyl phosphates, we can compile a comprehensive profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Isodecyl Diphenyl Phosphate (Analog) | Cresyl Diphenyl Phosphate (Analog) | Source |

| CAS Number | 56827-92-0 | 29761-21-5 | 26444-49-5 | [2][3][4] |

| Molecular Formula | C₂₈H₄₃O₄P | C₂₂H₃₁O₄P | C₁₉H₁₇O₄P | [2][3][4] |

| Molecular Weight | 474.61 g/mol | 390.45 g/mol | Varies with isomerism | [3][4][5] |

| Physical State | Liquid at room temperature | Clear, odorless liquid | Liquid | [2][3][4] |

| Melting Point | Not available | < -35 °C | Not available | [3] |

| Boiling Point | Not available | 245 °C at 10 mmHg (decomposes) | ~390 °C at 760 mmHg | [3][4] |

| Density | Not available | 1.069 – 1.079 g/mL at 25 °C | ~1.210 g/cm³ at 20 °C | [3][4] |

| Vapor Pressure | Not available | 0.97 mmHg at 104 °C | ~3.3 x 10⁻⁵ Pa at 20 °C | [3][4] |

| Water Solubility | Very low (predicted) | Insoluble | ~2.6 mg/L | [4][6] |

| Solubility | Soluble in nonpolar organic solvents (predicted) | Soluble in chloroform, methanol (slightly) | Soluble in organic solvents | [6] |

The long hexadecyl chain imparts significant lipophilicity to the molecule, rendering it practically insoluble in water but soluble in many organic solvents. Its physical state as a liquid at room temperature is consistent with other long-chain phosphate esters.[2][3]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the phosphate ester core. The phosphorus atom is electrophilic and susceptible to nucleophilic attack, while the ester linkages can undergo hydrolysis.

Hydrolysis

Phosphate esters are generally susceptible to hydrolysis, and the rate is highly dependent on pH and temperature. The hydrolysis of alkyl diphenyl phosphates can proceed via cleavage of either the P-OAr or P-OAlk bond. Under neutral or slightly acidic conditions, the hydrolysis of triaryl phosphates is generally slow.[7] However, under basic conditions, the rate of hydrolysis increases due to the nucleophilic attack of hydroxide ions on the phosphorus center.[8]

The hydrolysis of this compound would yield diphenyl phosphate and hexadecanol, or phenol and hexadecyl phenyl phosphate, depending on the bond cleaved. The long alkyl chain may sterically hinder the approach of a nucleophile to the phosphorus center to some extent, potentially slowing the hydrolysis rate compared to smaller alkyl phosphate esters.

Thermal Decomposition

Organophosphate esters, when heated, typically undergo decomposition to form phosphorus acids.[9][10] The thermal stability of aryl phosphates is generally higher than that of alkyl phosphates.[10] For this compound, thermal decomposition is expected to initiate with the cleavage of the P-O-alkyl or P-O-aryl bond. The presence of the long alkyl chain may influence the decomposition pathway, potentially leading to the elimination of hexadecene and the formation of diphenyl phosphoric acid. The decomposition temperature for a commercial cresyl diphenyl phosphate is reported to be above 300°C, suggesting that this compound would also exhibit high thermal stability.[4]

Experimental Protocols: Synthesis and Characterization

A robust understanding of a chemical entity necessitates well-defined protocols for its synthesis and analysis. The following sections outline plausible, detailed methodologies for this compound based on established organophosphorus chemistry.

Synthesis of this compound

The synthesis of long-chain alkyl diphenyl phosphates is typically achieved by reacting a long-chain alcohol with a suitable diphenyl phosphorylating agent, such as diphenyl chlorophosphate.[11][12]

Reaction Scheme:

(C₆H₅O)₂P(O)Cl + HO(CH₂)₁₅CH₃ + Base → (C₆H₅O)₂P(O)O(CH₂)₁₅CH₃ + Base·HCl

Step-by-Step Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of 1-hexadecanol (1.0 eq) and a suitable base, such as triethylamine (1.1 eq), in an anhydrous aprotic solvent like toluene.

-

Addition of Phosphorylating Agent: Diphenyl chlorophosphate (1.05 eq) is dissolved in anhydrous toluene and added dropwise to the stirred solution of 1-hexadecanol at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Diphenyl chlorophosphate is moisture-sensitive and will hydrolyze to diphenyl phosphoric acid, hence the need for an anhydrous solvent and a nitrogen atmosphere.

-

Base: Triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Purification: The aqueous workup removes unreacted starting materials and salts, while column chromatography is essential for obtaining a highly pure product.

Diagram of Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Analytical Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl groups (typically in the range of 7.0-7.5 ppm), the methylene protons of the hexadecyl chain (a triplet for the terminal methyl group around 0.9 ppm, and a complex multiplet for the other methylene groups between 1.2-1.8 ppm), and the methylene protons adjacent to the phosphate oxygen (a multiplet around 4.0-4.2 ppm).

-

¹³C NMR: The ¹³C NMR spectrum will display signals for the aromatic carbons and the distinct carbons of the long alkyl chain.

-

³¹P NMR: The ³¹P NMR spectrum is particularly informative for phosphorus-containing compounds.[13] A single signal is expected for this compound, typically in the range of -10 to -20 ppm, which is characteristic of phosphate esters.[12][14]

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[15]

-

Electrospray Ionization (ESI-MS): This soft ionization technique is expected to show the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

-

Fragmentation Pattern: Under collision-induced dissociation (CID), fragmentation of the phosphate ester can occur.[16][17] Common fragmentation pathways for organophosphates include the loss of the alkyl or aryl groups. For this compound, characteristic fragments would correspond to the loss of the hexadecyl group, the loss of a phenyl group, and the formation of the diphenyl phosphate ion.

Applications in Research and Drug Development: A Forward Look

While the primary industrial applications of this compound are well-established, its potential in research and drug development remains an area ripe for exploration. Its amphipathic nature and the known biological activities of other organophosphate esters provide a compelling rationale for investigating its utility in these fields.

Potential as a Surfactant in Drug Delivery

The long hydrophobic hexadecyl chain and the polar phosphate head group give this compound surfactant-like properties. Surfactants are widely used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[10] The ability of surfactants to form micelles can encapsulate hydrophobic drug molecules, facilitating their delivery and absorption. This compound could potentially be formulated into liposomes or other nanoparticle-based drug delivery systems.

Diagram of a Potential Drug Delivery System:

Caption: Conceptual diagram of a micelle formed by an amphipathic molecule like this compound, encapsulating a hydrophobic drug.

Exploration of Biological Activity

Organophosphate esters are known to interact with various biological systems. Some have been shown to exhibit neurotoxicity, while others can modulate lipid metabolism and other cellular processes.[18][19][20][21][22] The diphenyl phosphate (DPhP) moiety, a potential metabolite of this compound, has been studied for its biological effects.[22] Given the structural similarities to other biologically active organophosphates, it is plausible that this compound could interact with enzymes or receptors involved in signaling pathways. This warrants further investigation to determine its specific biological targets and potential therapeutic or toxicological effects.

Safety and Handling

As with all organophosphate compounds, appropriate safety precautions should be taken when handling this compound. While specific toxicity data for this compound is limited, related compounds have shown potential for irritation and other health effects.[23][24] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a molecule with a dual identity. Its established role as an industrial chemical is complemented by a latent potential in the realms of research and drug development. Its amphipathic character, coupled with the known biological activities of related organophosphates, presents a compelling case for its further investigation as a novel excipient in drug delivery or as a tool compound for probing biological systems. This guide has provided a comprehensive overview of its known and inferred properties, along with detailed experimental frameworks, to empower researchers to unlock the full scientific potential of this intriguing molecule.

References

-

PubChem. Phosphoric acid, hexadecyl diphenyl ester. National Center for Biotechnology Information. [Link]

-

ResearchGate. Investigation of thermal decomposition of phosphonic acids. [Link]

-

Winona State University OpenRiver. Exploration of hydrolysis pathways of alkyl and aryl phosphites. [Link]

-

Organic Chemistry Portal. Convenient Preparation of Long-Chain Dialkyl Phosphates. [Link]

-

PubMed. The Effects of Organophosphate Esters Used as Flame Retardants and Plasticizers on Granulosa, Leydig, and Spermatogonial Cells Analyzed Using High-Content Imaging. [Link]

-

Oxford Academic. Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells. [Link]

-

MDPI. Organophosphate Esters in China: Fate, Occurrence, and Human Exposure. [Link]

-

PubMed. Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells. [Link]

-

Journal of the American Chemical Society. Transition State Differences in Hydrolysis Reactions of Alkyl versus Aryl Phosphate Monoester Monoanions. [Link]

-

PMC - NIH. Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children's Health? [Link]

-

Semantic Scholar. Transition state differences in hydrolysis reactions of alkyl versus aryl phosphate monoester monoanions. [Link]

-

Study.com. Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Bayville Chemical. Isodecyl diphenyl phosphate. [Link]

-

MDPI. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. [Link]

-

EPA NEPAL. Analysis and Hydrolysis of Commercial Aryl Phosphates. [Link]

-

Peking University. SUPPORTING INFORMATION FOR. [Link]

-

European Patent Office. PROCESS TO PREPARE ALKYL PHENYL PHOSPHATES. [Link]

-

PubChem. Phosphoric acid, dodecyl diphenyl ester. [Link]

-

Chemdad. ISODECYL DIPHENYL PHOSPHATE. [Link]

- Google Patents.

-

Knovel. VAPOR PRESSURES OF PURE SUBSTANCES. [Link]

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

-

ResearchGate. Organically Modified Aluminum Phosphates: Synthesis and Characterization of Model Compounds Containing Diphenyl Phosphate Ligands. [Link]

-

PMC - NIH. Versatile 1H-31P-31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. [Link]

-

PMC - NIH. Thermal Degradation of Organophosphorus Flame Retardants. [Link]

-

Semantic Scholar. Investigation of the basic catalytic activity of natural phosphates in the Michael condensation. [Link]

-

GOV.UK. Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). [Link]

-

PubMed. Phosphopeptide fragmentation and analysis by mass spectrometry. [Link]

-

ResearchGate. 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and... [Link]

-

ResearchGate. Phosphopeptide fragmentation and analysis by mass spectrometry. [Link]

-

ACS Publications. Characterization of Polyphosphates by Electrospray Mass Spectrometry. [Link]

-

ResearchGate. (PDF) Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry. [Link]

-

PubChem. Hexadecyl phosphate. [Link]

Sources

- 1. CAS 56827-92-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Phosphoric acid, hexadecyl diphenyl ester | C28H43O4P | CID 92540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isodecyl diphenyl phosphate [bayvillechemical.net]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. ISODECYL DIPHENYL PHOSPHATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. openriver.winona.edu [openriver.winona.edu]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nmr.oxinst.com [nmr.oxinst.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Phosphopeptide fragmentation and analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Effects of Organophosphate Esters Used as Flame Retardants and Plasticizers on Granulosa, Leydig, and Spermatogonial Cells Analyzed Using High-Content Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. mdpi.com [mdpi.com]

- 21. Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children’s Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

Hexadecyl Diphenyl Phosphate: A Comprehensive Technical Guide to Synthesis and Characterization

This guide provides an in-depth exploration of the synthesis and characterization of hexadecyl diphenyl phosphate, a significant organophosphate ester. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond a simple recitation of protocols to offer a deep understanding of the chemical principles and practical considerations that underpin the methodologies described. Here, we emphasize a self-validating approach to experimentation, where a thorough understanding of the "why" behind each step empowers the scientist to anticipate results and troubleshoot effectively.

Introduction: The Molecular Architecture and Utility of this compound

This compound, with the chemical formula C₂₈H₄₃O₄P, is an organophosphate ester characterized by a central phosphate core bonded to two phenyl groups and a long-chain hexadecyl (cetyl) group.[1] This molecular structure imparts a unique combination of properties, including thermal stability and hydrophobicity, making it a valuable compound in various industrial applications.[2]

Primarily, this compound is utilized as a flame retardant and a plasticizer.[1][3] As a flame retardant, it operates through mechanisms that will be discussed later in this guide, effectively reducing the flammability of polymeric materials.[4] Its role as a plasticizer enhances the flexibility and durability of materials like PVC.[5] While its primary applications lie in materials science, the broader class of organophosphate esters has been explored in medicinal chemistry, particularly in the design of prodrugs to enhance the bioavailability of therapeutic agents.[6]

This guide will first detail a robust and adaptable synthetic route to high-purity this compound. Subsequently, a comprehensive suite of characterization techniques will be presented, providing the analytical framework necessary to confirm the identity, purity, and key properties of the synthesized compound.

Synthesis of this compound: A Step-by-Step Approach with Mechanistic Insights

The synthesis of this compound is most effectively achieved through the phosphorylation of hexadecan-1-ol (cetyl alcohol) with diphenyl chlorophosphate. This method offers high yields and a straightforward purification process.

The Underlying Chemistry: Nucleophilic Acyl Substitution

The core reaction is a nucleophilic acyl substitution at the phosphorus center. The hydroxyl group of cetyl alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of diphenyl chlorophosphate. The departure of the chloride ion as a leaving group, facilitated by a base, results in the formation of the desired tri-ester. The choice of a suitable base is critical to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diphenyl chlorophosphate

-

Hexadecan-1-ol (Cetyl alcohol)

-

Pyridine (or triethylamine)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve hexadecan-1-ol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Phosphorylating Agent: Cool the solution to 0 °C using an ice bath. Add diphenyl chlorophosphate (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a colorless to pale yellow liquid.[1]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the hydrolysis of the highly reactive diphenyl chlorophosphate by atmospheric moisture.

-

Anhydrous Solvents: The use of anhydrous dichloromethane is crucial to avoid unwanted side reactions of the phosphorylating agent with water.

-

Controlled Addition at Low Temperature: The dropwise addition of diphenyl chlorophosphate at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

-

Use of Pyridine: Pyridine acts as a base to neutralize the HCl generated during the reaction, shifting the equilibrium towards the product side. It also acts as a nucleophilic catalyst.

-

Aqueous Work-up: The series of washes removes the pyridinium salt, unreacted starting materials, and other water-soluble impurities.

Caption: Logical relationships in the characterization of this compound.

Concluding Remarks: A Self-Validating Approach to Synthesis and Analysis

This technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles of the synthetic route and the expected outcomes of the various analytical techniques, researchers can approach the synthesis and analysis of this and similar molecules with confidence. The detailed protocols and the rationale behind them serve as a foundation for a self-validating experimental workflow, enabling the efficient production and thorough characterization of high-purity this compound for its intended applications in materials science and beyond.

References

- BenchChem. (n.d.). 2-Ethylhexyl diphenyl phosphate synthesis and characterization.

-

PubChem. (n.d.). Phosphoric acid, hexadecyl diphenyl ester. National Center for Biotechnology Information. Retrieved from [Link]

- European Patent Office. (2010). PROCESS TO PREPARE ALKYL PHENYL PHOSPHATES - EP 1685141 B1.

- PubChem. (n.d.). Diphenyl octyl phosphate. National Center for Biotechnology Information.

- BenchChem. (n.d.). 2-Ethylhexyl diphenyl phosphate synthesis and characterization.

- ResearchGate. (n.d.). FT-IR Spectral analysis of triphenyl phosphate.

- SpectraBase. (n.d.). N-OCTYL-DIPHENYL-PHOSPHATE - Optional[31P NMR].

-

MDPI. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Retrieved from [Link]

- National Institutes of Health. (n.d.). The Organophosphate Esters Used as Flame Retardants and Plasticizers Affect H295R Adrenal Cell Phenotypes and Functions.

- CymitQuimica. (n.d.). CAS 56827-92-0: this compound. Retrieved from a relevant chemical supplier website.

- MDPI. (n.d.). Organophosphate Esters in Marine Environments: Source, Transport and Distribution.

- ResearchGate. (n.d.). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and....

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- ResearchGate. (n.d.). DSC thermograms of control and treated triphenyl phosphate.

-

National Institutes of Health. (n.d.). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate.

- ChemicalBook. (n.d.). Diphenyl phosphate(838-85-7) 1H NMR spectrum.

-

SPECIFIC POLYMERS. (2021). Phosphorus Flame Retardants. Retrieved from [Link]

- MDPI. (n.d.). Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems.

-

YouTube. (2023). Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. Retrieved from [Link]

-

openjournals ugent. (2019). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. Retrieved from [Link]

- PubMed Central. (n.d.). Abstracts of the 2023 49th Annual NATAS Conference. Retrieved from a relevant conference abstract collection.

- National Institutes of Health. (n.d.). Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children's Health?.

- Royal Society of Chemistry. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution.

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- National Institutes of Health. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat.

- Wiley Online Library. (n.d.). The flame‐retardant mechanism of diphenyl phosphorus oxide‐triethoxysilane/epoxy resin.

-

National Institutes of Health. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Retrieved from [Link]

Sources

- 1. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]

- 2. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Organophosphate Esters Used as Flame Retardants and Plasticizers Affect H295R Adrenal Cell Phenotypes and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorus Flame Retardants | SPECIFIC POLYMERS Article | Read it! [specificpolymers.com]

- 5. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]

- 6. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

"CAS number 56827-92-0 physicochemical data"

An In-Depth Technical Guide to 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one (CAS No. 147149-89-1)

A Note on Chemical Identification

It is important to clarify that the CAS number 56827-92-0, as provided in the topic, is associated with the flame retardant cetyl diphenyl phosphate. However, the context of the request, which is geared towards researchers and drug development professionals, strongly suggests an interest in a pharmacologically active molecule. The search results have overwhelmingly pointed towards quinazolinone derivatives, a class of compounds with significant biological activities. Specifically, the compound 2-amino-5-bromo-6-methylquinazolin-4(3H)-one is identified with CAS number 147149-89-1 . This guide will focus on this quinazolinone derivative, assuming a potential discrepancy in the provided CAS number.

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds, consisting of a benzene ring fused to a pyrimidine ring. This structural motif is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The versatility of the quinazolinone core allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and biological significance of the specific derivative, 2-amino-5-bromo-6-methylquinazolin-4(3H)-one.

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-5-bromo-6-methylquinazolin-4(3H)-one is presented in the table below. These parameters are crucial for its handling, formulation, and interpretation of biological activity.

| Property | Value | Source |

| CAS Number | 147149-89-1 | [1] |

| Molecular Formula | C₉H₈BrN₃O | [2] |

| Molecular Weight | 254.08 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 101–103 °C | [3] |

Synthesis and Characterization

The synthesis of 2-amino-5-bromo-6-methylquinazolin-4(3H)-one and its analogs typically follows a multi-step pathway, starting from substituted anthranilic acids. A general synthetic scheme is outlined below.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2-amino-quinazolinone derivatives.

Experimental Protocol: Synthesis of a Quinazolinone Derivative

This protocol is a representative example for the synthesis of a quinazolinone derivative, based on established methodologies.

-

Step 1: Synthesis of the Benzoxazinone Intermediate

-

To a solution of the appropriately substituted anthranilic acid in a suitable solvent (e.g., pyridine), add an acylating agent (e.g., acetyl chloride) dropwise at room temperature.

-

Stir the reaction mixture for a specified time (e.g., 30 minutes) to allow for the formation of the N-acylanthranilic acid.

-

Heat the mixture under reflux to induce cyclization and formation of the benzoxazinone derivative.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter, wash the solid with water, and dry to obtain the crude benzoxazinone.

-

-

Step 2: Synthesis of the 3-Amino-Quinazolinone

-

Dissolve the benzoxazinone intermediate in a suitable solvent (e.g., ethanol).

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours (e.g., 3 hours) at an elevated temperature (e.g., 120-130°C).

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Filter the solid, wash with a small amount of cold ethanol, and dry to yield the 3-amino-quinazolinone derivative.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons in the molecule. For 2-amino-5-bromo-6-methylquinazolin-4(3H)-one, characteristic peaks would be observed for the aromatic protons, the amino group protons, and the methyl group protons.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present, such as N-H (amino group), C=O (carbonyl group), and C-Br bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Biological Activity and Potential Applications

Quinazolinone derivatives are known for their broad spectrum of biological activities. The presence of a bromine atom and a methyl group on the quinazolinone scaffold of the target compound can significantly influence its pharmacological profile.

-

Anticancer Activity: Many quinazolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as tyrosine kinases or histone deacetylases.

-

Antimicrobial Activity: Bromo-substituted quinazolinones have been reported to exhibit significant antibacterial and antifungal activities.[4] The lipophilicity conferred by the bromine atom can enhance the compound's ability to penetrate microbial cell membranes.

-

Other Potential Activities: Depending on the specific substitution pattern, quinazolinone derivatives have also been investigated for their anti-inflammatory, analgesic, and anticonvulsant properties.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

The following is a standard protocol for evaluating the antimicrobial activity of the synthesized compound.

-

Preparation of Stock Solution: Dissolve a known weight of the compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Microorganism Cultures: Prepare fresh overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media.

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, add a specific volume of growth medium to each well.

-

Perform serial two-fold dilutions of the compound's stock solution across the wells.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive controls (medium with inoculum, no compound) and negative controls (medium only).

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Interpretation and Troubleshooting

-

Synthesis: Low yields in the synthesis may be due to incomplete reactions or side product formation. Optimization of reaction time, temperature, and reagents may be necessary. Purification by column chromatography or recrystallization is often required to obtain a pure product.

-

Characterization: Discrepancies in spectral data compared to expected values could indicate the presence of impurities or an incorrect structure. Careful analysis of all spectral data is crucial for unambiguous structure elucidation.

-

Biological Assays: Variability in MIC values can arise from inconsistencies in inoculum size, incubation conditions, or the purity of the tested compound. It is essential to perform experiments in triplicate and include appropriate controls.

Future Directions

Further research on 2-amino-5-bromo-6-methylquinazolin-4(3H)-one could focus on:

-

Lead Optimization: Synthesizing and testing a library of analogs with modifications at various positions to improve potency and selectivity.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways through which the compound exerts its biological effects.

-

In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models of relevant diseases.

References

- Patel, J. A., Mistry, B. D., & Desai, K. R. (2006). Synthesis and Antimicrobial Activity of Newer Quinazolinones. E-Journal of Chemistry, 3(2), 97–102.

-

Osarumwense, P. O. (2017). Synthesis and Analgesic Activity of 3-Amino-6-Bromo-2-Methyl Quinazolin-4(3H) –One and 6-Bromo-2-Methyl-4H-Benzo[D][5][6]- Oxazin-4-One. Continental J. Applied Sciences, 12(3), 29–39.

- Veerapandian, M., Marimuthu, M., Ilangovan, P., Ganguly, S., Yun, K.-S., Kim, S., & An, J. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18(8), 612–624.

- Synthesis and Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). International Journal of Medical and Pharmaceutical Case Reports, 11(2), 1-7.

- Al-Saeedi, H. S., Al-Yousef, H. M., & Al-Majid, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1042.

- Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: A review. (2025). Journal of the Indian Chemical Society, 102(1), 101314.

- Synthesis, Characterization and Antioxidant Studies of Quinazolin Deriv

- Al-Dhfyan, A., & Al-Obaid, A. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 1–27.

- Shylaja, K., Kumar, A., & Kumar, P. (2024).

- 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one. (n.d.). Beijing Xinhengyan Technology Co., Ltd.

- 2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE CAS#: 147149-89-1. (n.d.).

Sources

- 1. 2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE CAS#: 147149-89-1 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 2. 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one - CAS:147149-89-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. images.samsung.com [images.samsung.com]

Hexadecyl Diphenyl Phosphate: A Mechanistic Exploration of an Aryl-Phosphate Flame Retardant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap on Hexadecyl Diphenyl Phosphate

This compound, also known as cetyl diphenyl phosphate, belongs to the broad class of organophosphate flame retardants (OPFRs). While widely utilized in various industrial and consumer products for its flame retardant and plasticizing properties, a significant gap exists in the scientific literature regarding its specific mechanism of action.[1][2] This guide, therefore, adopts a scientifically grounded, extrapolative approach. By synthesizing the extensive research on structurally analogous aryl-phosphate flame retardants (Aryl-OPFRs), such as 2-ethylhexyl diphenyl phosphate (EHDPP) and the common metabolite diphenyl phosphate (DPHP), we will construct a robust, evidence-based framework of the probable biochemical and cellular interactions of this compound. This document is intended to serve as a foundational resource for stimulating further investigation into this specific compound.

Section 1: The Aryl-Phosphate Ester Landscape: Commonalities in Structure and Function

This compound is an aryl-phosphate ester characterized by a central phosphate core, two phenyl groups, and a long-chain hexadecyl (cetyl) alkyl group. This structure imparts both flame retardant capabilities and utility as a plasticizer and surfactant.[3] The toxicological profile of OPFRs is diverse and often structure-dependent. However, common themes have emerged from extensive research into this class of compounds, providing a logical starting point for understanding this compound.

The primary modes of action for Aryl-OPFRs can be broadly categorized into neurotoxicity, endocrine disruption, developmental toxicity, and general cellular toxicity. These effects are often underpinned by the molecule's ability to interact with key enzymatic and signaling pathways.

Section 2: Postulated Mechanisms of Action of this compound

Based on the known activities of related Aryl-OPFRs, the following mechanisms are postulated for this compound:

Neurotoxicity: Beyond Acetylcholinesterase Inhibition

While the classical mechanism of organophosphate toxicity involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent neurotoxic effects, many modern OPFRs exhibit a broader range of neurotoxic actions.[4]

-

Non-cholinergic Neurodevelopmental Effects: Studies on various OPFRs suggest that they can interfere with critical neurodevelopmental processes, including neuronal proliferation, differentiation, and synaptogenesis.[5][6][7] These effects may be particularly pronounced during early life stages. The lipophilic nature of the hexadecyl chain in this compound could facilitate its accumulation in lipid-rich neural tissues, potentially enhancing its neurotoxic potential.

Endocrine Disruption: A Multi-Receptor Threat

Aryl-OPFRs are increasingly recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormone synthesis, metabolism, and receptor binding.[8]

-

Hormone Homeostasis: Research on compounds like EHDPP has demonstrated alterations in the production of key steroid hormones, including cortisol, aldosterone, and estradiol, in human adrenal cell lines.[9]

-

Nuclear Receptor Interactions: Aryl-OPFRs have been shown to interact with a variety of nuclear receptors, including estrogen receptors (ERα, ERβ), androgen receptors (AR), and peroxisome proliferator-activated receptors (PPARs). These interactions can lead to a cascade of downstream effects on gene expression and cellular function.

Developmental Toxicity: Insights from the Zebrafish Model

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying the developmental toxicity of OPFRs.[10][11][12][13]

-

Cardiac Development: Studies on DPHP, a likely metabolite of this compound, have shown that it can disrupt cardiac development in zebrafish embryos, leading to morphological abnormalities.[14][15]

-

General Developmental Defects: Exposure to various OPFRs during early zebrafish development can result in a range of malformations, highlighting the vulnerability of embryonic and larval stages to these compounds.

Cellular Toxicity: The Underlying drivers

At the cellular level, Aryl-OPFRs can induce a range of cytotoxic effects that contribute to their overall toxicity.

-

Mitochondrial Dysfunction: A recurring theme in OPFR toxicology is the disruption of mitochondrial function.[14][15] This can lead to impaired energy production, increased oxidative stress, and the initiation of apoptotic cell death pathways.

-

Oxidative Stress and Apoptosis: Several OPFRs have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[16][17] This can trigger programmed cell death, or apoptosis.

-

Disruption of Lipid Metabolism: Given its long alkyl chain, this compound may have a significant impact on lipid metabolism. Studies on related compounds have shown alterations in lipid profiles and the expression of genes involved in lipid homeostasis.[9]

Section 3: Experimental Protocols for Mechanistic Investigation

To validate the postulated mechanisms of action for this compound, a multi-pronged experimental approach is necessary. The following protocols represent a logical and scientifically rigorous framework for such an investigation.

In Vitro Assays for High-Throughput Screening and Mechanistic Elucidation

-

Human Cell Line Studies:

-

Neuroblastoma Cell Lines (e.g., SH-SY5Y): To assess neurotoxicity, including cell viability, neurite outgrowth, and the expression of neuronal markers.[18]

-

Adrenal Carcinoma Cell Line (H295R): To evaluate effects on steroidogenesis and hormone production.[9]

-

Hepatocellular Carcinoma Cell Line (HepG2): To investigate hepatotoxicity and metabolic activation.[19]

-

-

Developmental Neurotoxicity (DNT) In Vitro Battery: A suite of assays using human-derived neural progenitor cells and organoids to assess key neurodevelopmental processes such as proliferation, migration, differentiation, and synaptogenesis.[5][6][7][20]

In Vivo Models for Assessing Systemic and Developmental Toxicity

-

Zebrafish (Danio rerio) Embryo and Larvae Model: An ideal model for assessing developmental toxicity, cardiotoxicity, and neurobehavioral effects in a whole-organism context.[10][11][12][13]

-

Rodent Models (Rat, Mouse): For traditional toxicological studies to assess acute, sub-chronic, and chronic toxicity, as well as to investigate effects on specific organ systems.[21][22][23]

"Omics" Technologies for Unbiased Pathway Analysis

-

Transcriptomics (RNA-Seq): To obtain a global view of changes in gene expression in response to this compound exposure. This can help to identify affected cellular pathways and potential molecular initiating events.[16][17][19][24][25]

-

Metabolomics: To analyze changes in the cellular metabolome, providing insights into disruptions in metabolic pathways such as energy metabolism and lipid metabolism.

Section 4: Data Presentation and Visualization

Table 1: Summary of Postulated Toxicological Endpoints for this compound

| Toxicological Category | Specific Endpoint | Rationale based on Related Compounds | Key Experimental Models |

| Neurotoxicity | Acetylcholinesterase Inhibition | Classical organophosphate mechanism. | In vitro enzyme assays, in vivo rodent studies. |

| Disruption of Neurodevelopment | Effects on neuronal proliferation and differentiation. | DNT in vitro battery, zebrafish larvae. | |

| Endocrine Disruption | Altered Steroidogenesis | Observed with EHDPP in H295R cells. | H295R cell line, in vivo rodent studies. |

| Nuclear Receptor Modulation | Interactions with ER, AR, PPARs. | Reporter gene assays, in vitro binding assays. | |

| Developmental Toxicity | Cardiotoxicity | DPHP induces cardiac defects in zebrafish. | Zebrafish embryo model. |

| General Malformations | Broad effects of OPFRs on development. | Zebrafish embryo model. | |

| Cellular Toxicity | Mitochondrial Dysfunction | Common mechanism for OPFRs. | In vitro mitochondrial function assays. |

| Oxidative Stress & Apoptosis | Induction of ROS and programmed cell death. | In vitro assays for ROS and apoptosis markers. | |

| Altered Lipid Metabolism | Potential impact of the long alkyl chain. | Metabolomics, transcriptomics. |

Section 5: Visualizing the Mechanistic Pathways

Diagram 1: Postulated Cellular Mechanisms of this compound Toxicity

Caption: Postulated intracellular targets and downstream effects of this compound.

Diagram 2: Experimental Workflow for Investigating the Mechanism of Action

Caption: A proposed experimental workflow for the comprehensive toxicological evaluation of this compound.

Section 6: Conclusion and Future Directions

The mechanism of action of this compound remains to be definitively elucidated. However, by leveraging the extensive body of research on structurally related aryl-phosphate flame retardants, we can formulate a strong, evidence-based hypothesis of its potential toxicological profile. The key areas of concern include neurotoxicity, endocrine disruption, developmental toxicity, and cellular toxicity driven by mitochondrial dysfunction and oxidative stress.

The experimental framework outlined in this guide provides a clear path forward for researchers to systematically investigate these postulated mechanisms. Such studies are crucial for a comprehensive risk assessment of this compound and for ensuring its safe use in consumer and industrial applications. Future research should prioritize in vitro and in vivo studies specifically on this compound to move from extrapolation to direct evidence.

References

-

Development of a Larval Zebrafish Model for Acute Organophosphorus Nerve Agent and Pesticide Exposure and Therapeutic Evaluation. PMC - PubMed Central.[Link]

-

Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery. SciSpace.[Link]

-

Publication: Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery. KOPS.[Link]

-

Organophosphate flame retardants (OPFRs) induce genotoxicity in vivo: A survey on apoptosis, DNA methylation, DNA oxidative damage, liver metabolites, and transcriptomics. PubMed.[Link]

-

Developmental toxicity of two organophosphate pesticides in Zebrafish embryo: Comparative and combinatorial assessment of neuro- and cardio-toxicity of sub-lethal concentrations of chlorpyrifos and malathion. PubMed.[Link]

-

Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery. PubMed.[Link]

-

Diphenyl Phosphate-Induced Toxicity During Embryonic Development. PMC - NIH.[Link]

-

Transcriptome-Based Identification of Genes Responding to the Organophosphate Pesticide Phosmet in Danio rerio. PubMed Central.[Link]

-

Metabolic Mechanism of Aryl Phosphorus Flame Retardants by Cytochromes P450: A Combined Experimental and Computational Study on Triphenyl Phosphate. ACS Publications.[Link]

-

Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. Taylor & Francis Online.[Link]

-

Zebrafish as a Model for Developmental Neurotoxicity Assessment: The Application of the Zebrafish in Defining the Effects of Arsenic, Methylmercury, or Lead on Early Neurodevelopment. MDPI.[Link]

-

Organophosphorus flame retardant (tricresyl phosphate) trigger apoptosis in HepG2 cells: Transcriptomic evidence on activation of human cancer pathways. PubMed.[Link]

-

Flame Retardancy Mechanisms of Aryl Phosphates in Combination with Boehmite in Bisphenol A Polycarbonate/Acrylonitrile-butadiene-styrene Blends. ResearchGate.[Link]

-

Developmental Toxicities in Zebrafish Embryos Exposed to Tri-o-cresyl Phosphate. MDPI.[Link]

-

Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers. MDPI.[Link]

-

NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of 2-Ethylhexyl Diphenyl Phosphate (CASRN 1241-94-7) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies). NCBI.[Link]

-

Novel Aryl Phosphate for Improving Fire Safety and Mechanical Properties of Epoxy Resins. PMC - PubMed Central.[Link]

-

Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Request PDF.[Link]

-

Toxic effects of organophosphate flame retardants on marine microalgae Chaetoceros muelleri: Insights from physiological and transcriptomic analyses. PubMed.[Link]

-

Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery. ResearchGate.[Link]

-

(PDF) Organophosphate flame retardants (OPFRs) induce genotoxicity in vivo: A survey on apoptosis, DNA methylation, DNA oxidative damage, liver metabolites, and transcriptomics. ResearchGate.[Link]

-

In vitro metabolism of 2-ethylhexyldiphenyl phosphate (EHDPHP) by human liver microsomes. Request PDF.[Link]

-

In vitro neurotoxic potential of emerging flame retardants on neuroblastoma cells in an acute exposure scenario. Repositori URV.[Link]

-

First Insight into the Formation of In Vivo Transformation Products of 2-Ethylhexyl diphenyl phosphate in Zebrafish and Prediction of Their Potential Toxicities. ResearchGate.[Link]

-

Diphenyl Phosphate: Toxicity, Bioaccumulation & Association with Thyroid Function. Axeon.[Link]

-

Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. OUCI.[Link]

-

NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of Isodecyl Diphenyl Phosphate (CASRN 2752-95-6) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies). NCBI.[Link]

-

First Insight into the Formation of In Vivo Transformation Products of 2-Ethylhexyl diphenyl phosphate in Zebrafish and Prediction of Their Potential Toxicities. PubMed.[Link]

-

Methods for Toxicity Testing. NCBI - NIH.[Link]

-

In Vivo Characterization of the Toxicological Properties of DPhP, One of the Main Degradation Products of Aryl Phosphate Esters. NIH.[Link]

-

Use of alternative assays to identify and prioritize organophosphorus flame retardants for potential developmental and neurotoxicity. Scholars@Duke.[Link]

-

Clinical and Experimental Toxicology of Organophosphates and Carbamates. ScienceDirect.[Link]

-

Laboratory Diagnosis of Organophosphates/Nerve Agent Poisoning. ResearchGate.[Link]

-

Phosphorous acid, isodecyl diphenyl ester: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).[Link]

-

In Vitro Human Metabolism of the Flame Retardant Resorcinol Bis(diphenylphosphate) (RDP). Request PDF.[Link]

-

Organophosphate Toxicity Workup: Laboratory Studies, Imaging Studies, Electrocardiography. Medscape Reference.[Link]

-

Phosphoric acid, hexadecyl diphenyl ester. PubChem.[Link]

-

Environmental risk evaluation report: 2-Ethylhexyl diphenyl phosphate (CAS no. 1241-94-7). GOV.UK.[Link]

-

In vitro human metabolism of the flame retardant resorcinol bis(diphenylphosphate) (RDP). Semantic Scholar.[Link]

-

Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates. EPA.[Link]

-

2-Ethylhexyl diphenyl phosphate. Wikipedia.[Link]

-

Ethylhexyl diphenyl phosphate (EHDPP) (CAS 1241-94-7). Vermont Department of Health.[Link]

-

2-Ethylhexyl Diphenyl Phosphate Affects Steroidogenesis and Lipidome Profile in Human Adrenal (H295R) Cells. PMC - NIH.[Link]

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. Phosphoric acid, hexadecyl diphenyl ester | C28H43O4P | CID 92540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. api.pageplace.de [api.pageplace.de]

- 5. scispace.com [scispace.com]

- 6. Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery [kops.uni-konstanz.de]

- 7. Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. 2-Ethylhexyl Diphenyl Phosphate Affects Steroidogenesis and Lipidome Profile in Human Adrenal (H295R) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a Larval Zebrafish Model for Acute Organophosphorus Nerve Agent and Pesticide Exposure and Therapeutic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Developmental toxicity of two organophosphate pesticides in Zebrafish embryo: Comparative and combinatorial assessment of neuro- and cardio-toxicity of sub-lethal concentrations of chlorpyrifos and malathion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zebrafish as a Model for Developmental Neurotoxicity Assessment: The Application of the Zebrafish in Defining the Effects of Arsenic, Methylmercury, or Lead on Early Neurodevelopment [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Diphenyl Phosphate-Induced Toxicity During Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Organophosphate flame retardants (OPFRs) induce genotoxicity in vivo: A survey on apoptosis, DNA methylation, DNA oxidative damage, liver metabolites, and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. repositori.urv.cat [repositori.urv.cat]

- 19. Organophosphorus flame retardant (tricresyl phosphate) trigger apoptosis in HepG2 cells: Transcriptomic evidence on activation of human cancer pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of 2-Ethylhexyl Diphenyl Phosphate (CASRN 1241-94-7) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of Isodecyl Diphenyl Phosphate (CASRN 29761-21-5) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Methods for Toxicity Testing - Pesticides in the Diets of Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Transcriptome-Based Identification of Genes Responding to the Organophosphate Pesticide Phosmet in Danio rerio - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Toxic effects of organophosphate flame retardants on marine microalgae Chaetoceros muelleri: Insights from physiological and transcriptomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability of Hexadecyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in material characterization has consistently highlighted the paramount importance of understanding the thermal stability of chemical compounds. This is particularly true for multifunctional molecules like hexadecyl diphenyl phosphate, which finds applications in diverse fields, including as a flame retardant and a plasticizer.[1] Its performance and, critically, its safety profile are intrinsically linked to its behavior at elevated temperatures. This guide is structured to provide a comprehensive understanding of the thermal stability of this compound, not by presenting a rigid set of data, but by elucidating the fundamental principles that govern its decomposition. We will delve into the causality behind experimental choices for thermal analysis and present a logical framework for predicting the degradation pathways of this mixed alkyl-aryl phosphate ester.

Introduction to this compound and the Significance of Thermal Stability

This compound (HDDP) is an organophosphorus compound featuring a long aliphatic hexadecyl chain and two aromatic phenyl groups attached to a central phosphate moiety. This unique structure imparts both lipophilic and hydrophilic properties, making it a versatile molecule in various industrial formulations. While its primary roles are as a flame retardant and plasticizer, its thermal stability is a critical parameter that dictates its processing conditions, service life, and decomposition products, which may have environmental and toxicological implications.[2]

The thermal stability of a compound refers to its ability to resist decomposition at elevated temperatures. For a material like HDDP, which may be subjected to high temperatures during polymer processing or in its end-use application as a flame retardant, a thorough understanding of its thermal decomposition is essential for predicting its performance and ensuring its safe handling and application.

Fundamental Principles of Thermal Degradation in Phosphate Esters

The thermal stability of phosphate esters is profoundly influenced by the nature of the organic groups attached to the phosphate core. A well-established principle is that triaryl phosphates exhibit greater thermal stability compared to trialkyl and alkyl-aryl phosphate esters.[3] The aromatic rings in triaryl phosphates contribute to their superior thermal robustness due to the stronger P-O aryl bond compared to the P-O alkyl bond.

In contrast, the degradation of alkyl phosphates typically initiates at lower temperatures and often proceeds through the cleavage of the C-O and C-H bonds of the alkyl chain.[4][5] For mixed alkyl-aryl phosphates like this compound, the thermal stability is intermediate between that of trialkyl and triaryl phosphates. The decomposition is generally initiated by the degradation of the less stable alkyl substituent.

Table 1: Relative Thermal Stability and Primary Decomposition Pathways of Phosphate Esters

| Phosphate Ester Type | Relative Thermal Stability | Primary Initial Decomposition Pathway |

| Trialkyl Phosphate | Low | C-O and C-H bond cleavage of the alkyl chains |

| Alkyl-Aryl Phosphate | Medium | C-O bond cleavage of the alkyl chain |

| Triaryl Phosphate | High | P-O bond cleavage at higher temperatures |

Methodologies for Assessing Thermal Stability

A multi-faceted approach employing various analytical techniques is crucial for a comprehensive evaluation of the thermal stability of this compound. The primary techniques include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Select the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) and set the flow rate (typically 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

-

Data Analysis:

-

The resulting TGA curve plots the percentage of weight loss versus temperature.

-

The onset temperature of decomposition is determined as the temperature at which significant weight loss begins.

-

The temperature of maximum rate of weight loss is determined from the peak of the derivative of the TGA curve (DTG curve).

-

The residual mass at the end of the experiment provides information on the formation of non-volatile degradation products.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Select the desired atmosphere (e.g., nitrogen) and set the flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) over the desired temperature range.

-

-

Data Analysis:

-

The DSC curve plots heat flow versus temperature.

-

Endothermic peaks can indicate melting or decomposition.

-

Exothermic peaks can indicate crystallization or decomposition.

-

The onset temperature and peak temperature of thermal events are determined.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., 500 °C) in the pyrolyzer, which is interfaced with the GC inlet.

-

GC Separation: The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries and fragmentation patterns.

Proposed Thermal Degradation Mechanism of this compound

Based on the established principles of phosphate ester thermal degradation, a plausible decomposition pathway for this compound can be proposed. The initiation of thermal degradation is expected to occur at the weaker alkyl portion of the molecule.

The primary decomposition step is likely the cleavage of the C-O bond of the hexadecyl group, leading to the formation of hexadecene and diphenyl phosphoric acid. This is consistent with the general observation that the thermal decomposition of alkyl phosphates often involves the elimination of a phosphorus acid.[6][7][8]

At higher temperatures, the diphenyl phosphoric acid can undergo further decomposition. Additionally, the long alkyl chain can undergo fragmentation. The phenyl groups are expected to be more stable and may recombine to form various aromatic compounds at very high temperatures.

Factors Influencing the Thermal Stability of this compound

Several factors can influence the thermal stability of this compound in practical applications:

-

Presence of Oxygen: In an oxidative environment, the degradation mechanism will be more complex, involving oxidation of the alkyl chain, which can lead to the formation of a wider range of byproducts and potentially lower the decomposition temperature.

-

Impurities: The presence of impurities from the synthesis process, such as residual catalysts or starting materials, can catalyze decomposition reactions and reduce the overall thermal stability.

-

Material Compatibility: The material with which this compound is in contact can also affect its stability. For example, certain metals can catalyze decomposition.

Conclusion

The thermal stability of this compound is a critical property that governs its application and safety. As a mixed alkyl-aryl phosphate, its thermal stability is intermediate between that of trialkyl and triaryl phosphates. The primary thermal degradation pathway is expected to be initiated by the cleavage of the C-O bond of the hexadecyl group. A comprehensive assessment of its thermal stability requires a combination of analytical techniques, including TGA, DSC, and Py-GC-MS. Understanding the fundamental principles of its decomposition allows for the prediction of its behavior at elevated temperatures and informs its safe and effective use in various formulations.

References

- Shankwalkar, S. G., & Placek, D. G. (1992). Thermal Degradation and Weight Loss Characteristics of Commercial Phosphate Esters. Industrial & Engineering Chemistry Research, 31(7), 1810-1813.

- Paciorek, K. J. L., Kratzer, R. H., Kaufman, J., Nakahara, J. H., Christos, T., & Hartstein, A. M. (1978). Thermal oxidative degradation studies of phosphate esters. Journal of Applied Polymer Science, 22(7), 1867-1875.

- Paciorek, K. J. L., Kratzer, R. H., Kaufman, J., & Nakahara, J. H. (1978). Thermal Oxidative Degradation Studies of Phosphate Esters. Bureau of Mines, Pittsburgh, PA.

- Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929.

-

Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. [Link]

-

Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PubMed. [Link]

- Gis-VAN-DER-WAALS, J. L., & van der Veen, A. M. H. (2014).

- Shankwalkar, S. G., & Cruz, S. (1994). Thermal Degradation and Weight Loss Characteristics of Commercial Phosphate Esters. Industrial & Engineering Chemistry Research, 33(1), 147-151.

-

Wang, D., & Wilkie, C. A. (2005). The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. CORE. [Link]

- Van der Veen, I., & de Boer, J. (2012).

-

PubChem. Phosphoric acid, hexadecyl diphenyl ester. [Link]

-

Australian Government Department of Health and Aged Care. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. [Link]

- Burton, A. S., Locke, D. R., & Lewis, E. K. (2017). ANALYSIS OF MIXED ARYL/ALKYL ESTERS BY PYROLYSIS GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN THE PRESENCE OF PERCHLORATE.

-

Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]

-

PubChem. Phosphoric acid, hexadecyl diphenyl ester. [Link]

- van der Veen, I., & de Boer, J. (2012).

- Wang, D., & Wilkie, C. A. (2003). The thermal degradation of polycarbonate in air.

- Monsanto Company. (1976).

- van der Veen, I., & de Boer, J. (2012).

- U.S. Environmental Protection Agency. (2020). TSCA Chemical Substance Inventory.

- Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929.

-

Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PubMed. [Link]

- Gis-VAN-DER-WAALS, J. L., & van der Veen, A. M. H. (2014).

- Shankwalkar, S. G., & Cruz, S. (1994). Thermal Degradation and Weight Loss Characteristics of Commercial Phosphate Esters. Industrial & Engineering Chemistry Research, 33(1), 147-151.

-

Wang, D., & Wilkie, C. A. (2005). The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. CORE. [Link]

- Van der Veen, I., & de Boer, J. (2012).

-

PubChem. Phosphoric acid, hexadecyl diphenyl ester. [Link]

-

Australian Government Department of Health and Aged Care. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. [Link]

- Burton, A. S., Locke, D. R., & Lewis, E. K. (2017). ANALYSIS OF MIXED ARYL/ALKYL ESTERS BY PYROLYSIS GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN THE PRESENCE OF PERCHLORATE.

-

Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]

-

PubChem. Phosphoric acid, hexadecyl diphenyl ester. [Link]

- van der Veen, I., & de Boer, J. (2012).

- Wang, D., & Wilkie, C. A. (2003). The thermal degradation of polycarbonate in air.

- Monsanto Company. (1976).

- U.S. Environmental Protection Agency. (2020). TSCA Chemical Substance Inventory.

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis of Hexadecyl Diphenyl Phosphate

This guide provides a comprehensive technical overview of the acid-catalyzed hydrolysis of hexadecyl diphenyl phosphate. It is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the reaction mechanism, influential factors, and analytical methodologies for studying this process. This document moves beyond a simple recitation of facts to explain the underlying causality of experimental choices, ensuring a robust and reproducible scientific approach.

Introduction: The Significance of this compound and its Hydrolysis